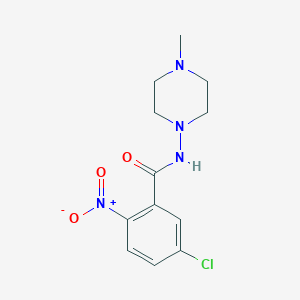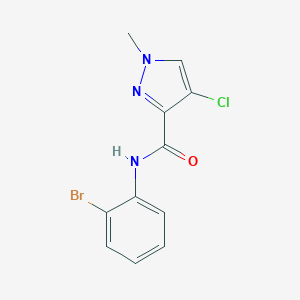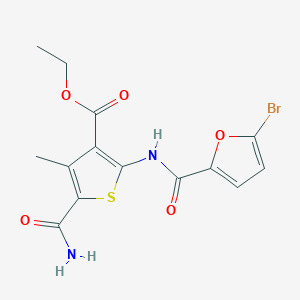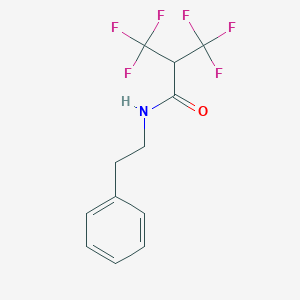![molecular formula C21H12F4N2O2S B331967 N~1~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE](/img/structure/B331967.png)
N~1~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE is a complex organic compound that features a naphthalene ring, a thiazole ring, and a tetrafluorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction.
Introduction of the Tetrafluorophenoxy Group: This step involves a nucleophilic aromatic substitution reaction where a fluorinated phenol reacts with an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new alkyl or aryl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N1-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures.
Thiazole derivatives: Compounds containing the thiazole ring.
Tetrafluorophenoxy derivatives: Compounds with the tetrafluorophenoxy group.
Uniqueness
N~1~-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDE is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C21H12F4N2O2S |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-2-(2,3,5,6-tetrafluorophenoxy)acetamide |
InChI |
InChI=1S/C21H12F4N2O2S/c22-14-8-15(23)19(25)20(18(14)24)29-9-17(28)27-21-26-16(10-30-21)13-7-3-5-11-4-1-2-6-12(11)13/h1-8,10H,9H2,(H,26,27,28) |
InChI-Schlüssel |
WOSASNQFQBYMJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=C(C(=CC(=C4F)F)F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=C(C(=CC(=C4F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-2-(4-fluorophenyl)-4-[(2-hydroxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B331887.png)
![Diethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B331888.png)
![N,N-diethyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B331889.png)
![propyl 2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331890.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B331891.png)


![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B331896.png)
![4-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B331897.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B331898.png)



![ethyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331906.png)
